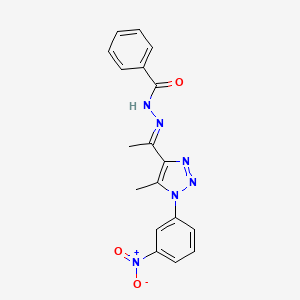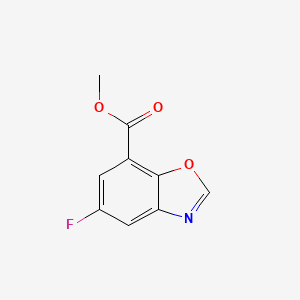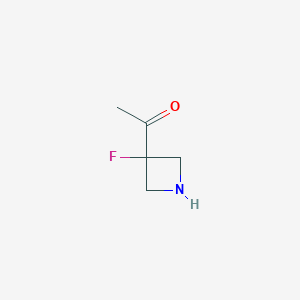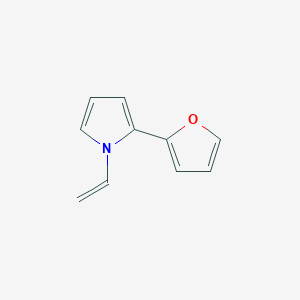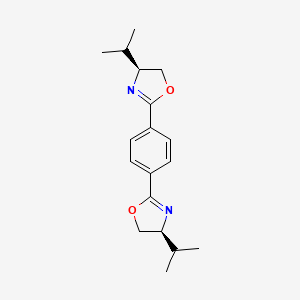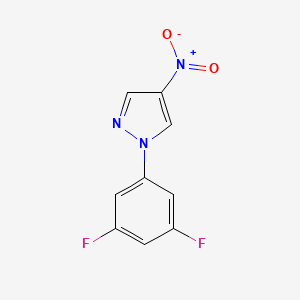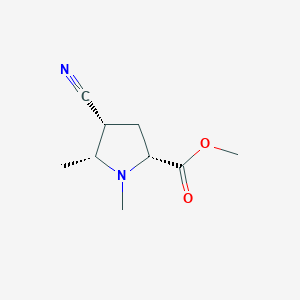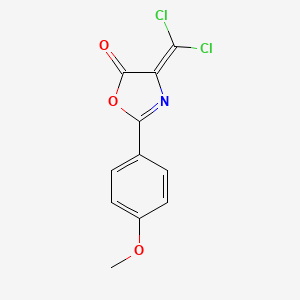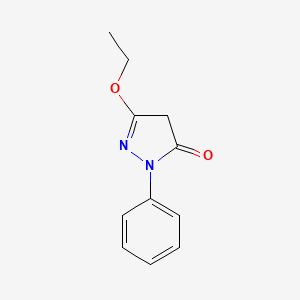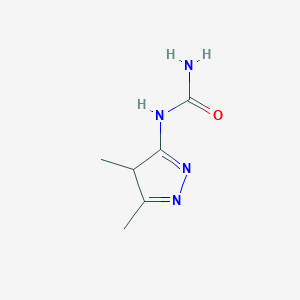
1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms.
Métodos De Preparación
The synthesis of 1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea typically involves the reaction of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid with an appropriate isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity .
Análisis De Reacciones Químicas
1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction . The exact pathways and molecular targets involved depend on the specific biological context and the nature of the derivative being studied .
Comparación Con Compuestos Similares
1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea can be compared with other pyrazole derivatives, such as:
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzaldehyde: This compound has a similar pyrazole core but differs in its functional groups, leading to distinct chemical and biological properties.
3-(1H-Pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyridine: This derivative features a fused triazole ring, which imparts unique structural and functional characteristics.
Propiedades
Número CAS |
259269-08-4 |
|---|---|
Fórmula molecular |
C6H10N4O |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
(4,5-dimethyl-4H-pyrazol-3-yl)urea |
InChI |
InChI=1S/C6H10N4O/c1-3-4(2)9-10-5(3)8-6(7)11/h3H,1-2H3,(H3,7,8,10,11) |
Clave InChI |
UQTAMPGWULZQHM-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=NN=C1NC(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine](/img/structure/B15207492.png)
